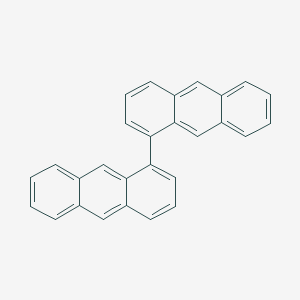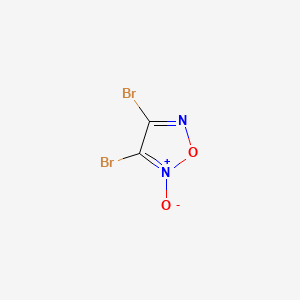![molecular formula C20H19N3O6 B14151617 6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 7652-33-7](/img/structure/B14151617.png)
6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes. These dyes are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as optical imaging and switching devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. The starting materials often include indole derivatives and chromene compounds. The key steps in the synthesis include:
Alkylation: Introduction of methyl groups at specific positions on the indole ring.
Methoxylation: Addition of a methoxy group to the chromene ring.
Nitration: Introduction of nitro groups at the 5 and 8 positions of the chromene ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro groups to amino groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of amino derivatives, while substitution reactions can yield a variety of substituted spiropyrans .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:
Chemistry: Used as a photochromic dye in studies of light-induced molecular changes.
Biology: Employed in the development of biosensors and imaging agents.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of optical switches and data storage devices
Wirkmechanismus
The mechanism of action of this compound involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process is facilitated by the presence of the nitro groups, which enhance the overall quantum yield of the photochemical system. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the spiropyran structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of two nitro groups, which significantly enhance its photochromic properties compared to similar compounds. This makes it particularly valuable in applications requiring high sensitivity and efficiency .
Eigenschaften
CAS-Nummer |
7652-33-7 |
|---|---|
Molekularformel |
C20H19N3O6 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
6-methoxy-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H19N3O6/c1-19(2)15-10-13(22(24)25)5-6-16(15)21(3)20(19)8-7-12-9-14(28-4)11-17(23(26)27)18(12)29-20/h5-11H,1-4H3 |
InChI-Schlüssel |
CJGCFUCMFXXPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
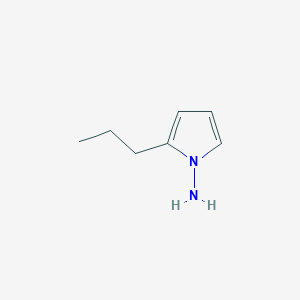
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
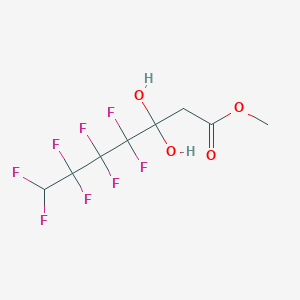
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
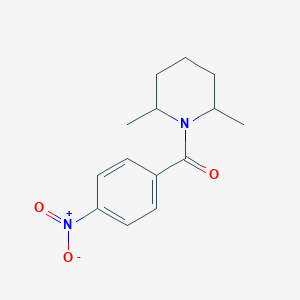
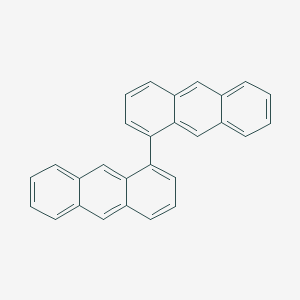
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)
